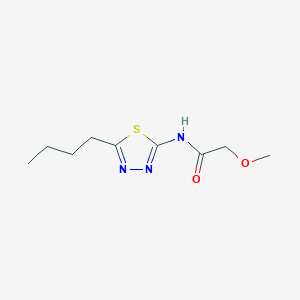
N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide (BHMA) is a chemical compound that belongs to the family of acrylamide derivatives. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research and drug development. In
Mécanisme D'action
The exact mechanism of action of N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide is not fully understood. However, it is believed that N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB and MAPK pathways. N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been shown to induce apoptosis in cancer cells and to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It exhibits various biological activities, making it a versatile compound for investigating different biological processes. However, N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide also has some limitations. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Further research is needed to fully explore its potential applications.
Orientations Futures
For N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide research include investigating its biological activities and mechanisms of action, its potential use as a drug delivery system and as a fluorescent probe for imaging applications, optimizing its synthesis method, and exploring its potential applications in other fields.
Méthodes De Synthèse
N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide can be synthesized by reacting 4-hydroxy-3-methoxybenzaldehyde with N-butylcyanoacetamide in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization and dehydration. The yield of N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been investigated for its potential use as a drug delivery system and as a fluorescent probe for imaging applications.
Propriétés
Nom du produit |
N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide |
|---|---|
Formule moléculaire |
C15H18N2O3 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
(E)-N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H18N2O3/c1-3-4-7-17-15(19)12(10-16)8-11-5-6-13(18)14(9-11)20-2/h5-6,8-9,18H,3-4,7H2,1-2H3,(H,17,19)/b12-8+ |
Clé InChI |
DXPHUJJANNYYDV-XYOKQWHBSA-N |
SMILES isomérique |
CCCCNC(=O)/C(=C/C1=CC(=C(C=C1)O)OC)/C#N |
SMILES |
CCCCNC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N |
SMILES canonique |
CCCCNC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254559.png)
![3-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-5-one](/img/structure/B254562.png)
![2,6-ditert-butyl-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254563.png)
![5-chloro-4-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254564.png)
![4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254565.png)
![2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254568.png)


![Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B254574.png)
![2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254577.png)
![2-(2-nitrophenoxy)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B254581.png)

![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B254585.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B254586.png)